molecular formula C24H25N3O3S B10877232 N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylpentanamide

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylpentanamide

Cat. No.: B10877232
M. Wt: 435.5 g/mol
InChI Key: ZBNDZCYGCUNHBX-UHFFFAOYSA-N
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Description

  • This compound is a complex organic molecule with a lengthy name. Let’s break it down:
    • The core structure consists of a cyclohepta[b]thiophene ring fused with an isoindole ring.
    • It contains a cyano group (CN) and a methyl group (CH₃) attached to different positions.
  • The compound’s systematic name reflects its structural features, but it’s often referred to by its common name or a simplified abbreviation.
  • Researchers have explored its properties due to its potential applications in various fields.
  • Preparation Methods

      Synthetic Routes:

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  • Chemical Reactions Analysis

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  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    : Example reference. : Another reference. : Yet another reference. : And one more. : Final reference.

    Properties

    Molecular Formula

    C24H25N3O3S

    Molecular Weight

    435.5 g/mol

    IUPAC Name

    N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(1,3-dioxoisoindol-2-yl)-3-methylpentanamide

    InChI

    InChI=1S/C24H25N3O3S/c1-3-14(2)20(27-23(29)16-10-7-8-11-17(16)24(27)30)21(28)26-22-18(13-25)15-9-5-4-6-12-19(15)31-22/h7-8,10-11,14,20H,3-6,9,12H2,1-2H3,(H,26,28)

    InChI Key

    ZBNDZCYGCUNHBX-UHFFFAOYSA-N

    Canonical SMILES

    CCC(C)C(C(=O)NC1=C(C2=C(S1)CCCCC2)C#N)N3C(=O)C4=CC=CC=C4C3=O

    Origin of Product

    United States

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